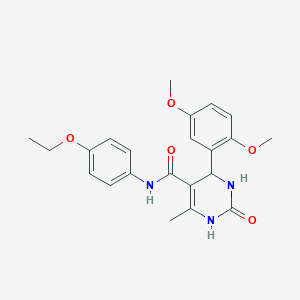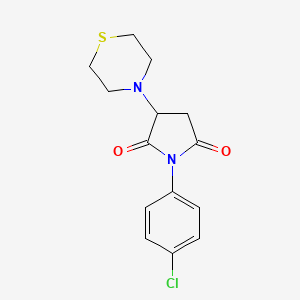![molecular formula C16H24NO4P B5201733 N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide](/img/structure/B5201733.png)
N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide is an organic compound that belongs to the class of phosphonic acid esters. These compounds are known for their diverse applications in various fields such as medicine, agriculture, and industrial chemistry . The compound’s structure includes a diethoxyphosphoryl group attached to a phenyl ring, which is further connected to a prop-2-enylacetamide moiety.
Preparation Methods
The synthesis of N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide can be achieved through several synthetic routes. One common method involves the palladium-catalyzed α, β-homodiarylation of vinyl esters . This method significantly improves the overall yield of the final product. The reaction conditions typically involve the use of palladium catalysts and specific reaction temperatures and times to ensure optimal yield and purity.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and automated systems to enhance efficiency and reduce production costs.
Chemical Reactions Analysis
N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Substitution reactions often involve the replacement of the diethoxyphosphoryl group with other functional groups, leading to the formation of various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically results in phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide involves its interaction with specific molecular targets. The compound’s diethoxyphosphoryl group is known to interact with enzymes and proteins, potentially inhibiting their function . This interaction can disrupt essential biological processes in microorganisms, leading to their death. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that the compound may interfere with DNA replication and protein synthesis in bacteria .
Comparison with Similar Compounds
Properties
IUPAC Name |
N-[diethoxyphosphoryl(phenyl)methyl]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24NO4P/c1-5-13-17(14(4)18)16(15-11-9-8-10-12-15)22(19,20-6-2)21-7-3/h5,8-12,16H,1,6-7,13H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOWQNXIOMJORH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)N(CC=C)C(=O)C)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24NO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[(3,5-Ditert-butylbenzoyl)amino]phenyl] benzoate](/img/structure/B5201659.png)
![2-chloro-N-[2-(phenylsulfanyl)ethyl]benzamide](/img/structure/B5201664.png)
![N-methyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}-N-(tetrahydro-2H-pyran-4-yl)acetamide](/img/structure/B5201669.png)
![4-[(4-methoxyphenyl)sulfonyl]-2,6-dimethylmorpholine](/img/structure/B5201684.png)
![6-{[3-(6-methoxy-2-naphthoyl)-1-piperidinyl]carbonyl}-2-methyl-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5201685.png)
![N-[(1-{[1,1'-BIPHENYL]-4-CARBONYL}PIPERIDIN-4-YL)METHYL]-[1,1'-BIPHENYL]-4-CARBOXAMIDE](/img/structure/B5201687.png)

![(2Z)-5-Bromo-4-chloro-2-({[(2,4-dichlorophenyl)methyl]amino}methylidene)-2,3-dihydro-1H-indol-3-one](/img/structure/B5201705.png)
![N-[2-BROMO-5-(2-METHYLPROPANAMIDO)PHENYL]BENZAMIDE](/img/structure/B5201708.png)
![methyl 2-chloro-5-[10-(diphenylmethylene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl]benzoate](/img/structure/B5201718.png)
![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![1-Benzyl-4-(bicyclo[2.2.1]hept-2-yl)piperazine](/img/structure/B5201726.png)
![N-(4-{[(4-methoxyphenyl)amino]sulfonyl}phenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B5201727.png)
